N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features an indole and a benzamide moiety. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs due to its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling with Benzamide: The brominated indole is coupled with a benzamide derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution: The bromo group in the indole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3 in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand the biological activities of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.
Chemical Biology: The compound can serve as a probe to study molecular interactions and pathways in cells.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, or immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.
5-Bromoindole: A simpler indole derivative used in organic synthesis and as a building block for more complex molecules.
Benzamide: A simpler amide derivative with applications in medicinal chemistry.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its combination of an indole and a benzamide moiety, along with the presence of a bromo and a tetraazol group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H17BrN6O |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17BrN6O/c1-13-22-23-24-26(13)17-5-3-2-4-16(17)19(27)21-9-11-25-10-8-14-6-7-15(20)12-18(14)25/h2-8,10,12H,9,11H2,1H3,(H,21,27) |
InChI Key |
LYBUOTAHPNOKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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